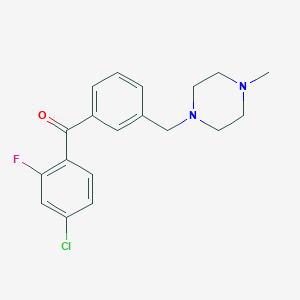

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Descripción

Propiedades

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSDPYLRDREJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643444 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-18-9 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromobenzyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

Substitution Reactions: Products include substituted benzophenone derivatives with various functional groups replacing the chloro or fluoro groups.

Oxidation and Reduction: Products include ketones or alcohols depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of benzophenone compounds exhibit significant anticancer properties. 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone has been studied for its ability to inhibit cancer cell proliferation. For instance, studies show that modifications in the piperazine moiety can enhance the compound's efficacy against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Its structural components allow it to interact with microbial membranes, leading to potential applications in developing new antibiotics or antifungal agents .

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular structures. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reagent in Organic Reactions:

It is utilized as a reagent in several organic reactions due to its ability to participate in electrophilic aromatic substitution reactions. This application is crucial for synthesizing compounds with specific pharmacological activities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzophenone derivatives, including this compound. The results indicated that this compound exhibited IC50 values significantly lower than those of other tested compounds, suggesting potent anticancer activity against human breast cancer cells .

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial properties, researchers tested the effectiveness of this compound against several bacterial and fungal strains. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: (4-Chloro-2-fluorophenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Synonyms: 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, 898789-18-9 (CAS RN)

- Molecular Formula : C₂₀H₂₁ClFN₂O

- Molecular Weight : 365.85 g/mol

- Key Features: A benzophenone derivative with halogen substitutions (Cl, F) at positions 4 and 2 on the first phenyl ring and a 4-methylpiperazinomethyl group at position 3' on the second phenyl ring .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound belongs to a family of benzophenones with substitutions on both aromatic rings and nitrogen-containing side chains. Key analogs include:

Pharmacological and Functional Comparisons

- Thiomorpholine Analog: The thiomorpholine group introduces sulfur, which may improve metabolic stability or modulate redox properties . Brominated Analog: Bromine’s larger atomic radius may enhance hydrophobic interactions in protein binding pockets .

- Photochemical Applications: Benzophenones with electron-withdrawing groups (e.g., Cl, F) exhibit strong UV absorption, making them effective photo-initiators for crosslinking polymers .

Key Research Findings

- Structure-Activity Relationships (SAR): Substitution at position 3' (e.g., piperazinomethyl vs. morpholinomethyl) significantly impacts solubility and target engagement. Piperazine derivatives generally exhibit higher basicity and improved pharmacokinetic profiles . Halogen positioning (e.g., Cl at 4 vs. 3) alters electronic effects on the carbonyl group, influencing reactivity in photochemical applications .

- Comparative Efficacy: In antifungal assays, methyl-substituted benzophenones (e.g., 4-hydroxy-3-methylphenyl analogs) showed enhanced activity compared to non-methylated derivatives, highlighting the importance of alkyl groups in bioactivity .

Actividad Biológica

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS Number: 898789-18-9) is a synthetic compound belonging to the benzophenone family, characterized by its unique chemical structure and potential biological activity. This compound has garnered attention in pharmaceutical research due to its possible applications in drug development and therapeutic interventions.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.84 g/mol

- Boiling Point : 472.9ºC

- Flash Point : 239.8ºC

- Density : 1.233 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit inhibitory effects on specific pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of benzophenone derivatives. For instance, compounds structurally related to this compound have shown:

- Inhibition of Cancer Cell Growth : In vitro studies demonstrate that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzophenone derivatives. Preliminary findings suggest that:

- Broad-Spectrum Antimicrobial Effects : The compound exhibits activity against a range of bacterial strains, potentially making it useful in developing new antimicrobial agents .

Study on Anticancer Properties

A notable study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism Elucidation : Further analysis revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins .

Study on Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of related compounds showed:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

- Potential for Drug Development : The findings support further exploration into the use of this compound as a lead structure for developing novel antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClFN2O |

| Molecular Weight | 346.84 g/mol |

| Boiling Point | 472.9ºC |

| Flash Point | 239.8ºC |

| Density | 1.233 g/cm³ |

| Anticancer Activity | Yes |

| Antimicrobial Activity | Yes |

Q & A

Q. Q1. What are the recommended synthetic routes for 4-chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, and how can intermediates be characterized?

A1:

- Synthetic Route : A Friedel-Crafts acylation followed by Mannich reaction is commonly employed. For example, benzophenone derivatives are synthesized using anhydrous AlCl₃ as a catalyst in nitrobenzene, followed by Mannich base formation with 4-methylpiperazine (see analogous synthesis in ).

- Characterization : Single-crystal X-ray diffraction (SCXRD) is critical for structural validation. Bond lengths (e.g., C–F: ~1.35 Å) and torsion angles (e.g., O=C–C–C: -141° to -152°) confirm stereoelectronic effects. IR spectroscopy identifies carbonyl stretching (~1660–1680 cm⁻¹) and hydrogen bonding interactions .

Q. Q2. How do solvent interactions influence the spectroscopic properties of this benzophenone derivative?

A2:

- Solvatochromic Studies : Solvent polarity and hydrogen-bonding capacity alter the ν(C=O) vibrational frequency. For instance, in halogenated solvents, rapid hydrogen bond exchange leads to a single perturbed carbonyl peak, while alcohols produce split bands due to slower exchange kinetics (Fig. 5, ).

- Experimental Design : Use time-resolved IR spectroscopy with Kubo–Anderson fitting to quantify hydrogen bond lifetimes (e.g., ~7.7 ps in acetonitrile/water mixtures) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in photochemical alkylation reactions?

A3:

- Mechanistic Insights : Benzophenone derivatives act as hydrogen atom transfer (HAT) catalysts. Density functional theory (DFT) predicts charge-transfer states and radical intermediates.

- Validation : Compare computed vibrational shifts (e.g., ν(C=O)) with experimental IR data. Linear correlations between theory and experiment validate the model ().

- Application : Design flow reactors to exploit benzophenone’s dual role as HAT catalyst and oxidant for C-4 alkylation of pyridines .

Q. Q4. What strategies mitigate toxicity risks during in vitro studies with this compound?

A4:

- Toxicity Profiling : Sub-chronic oral studies in rodents indicate hepatotoxicity (). Use in vitro assays (e.g., Ames test) to screen for genotoxicity.

- Safe Handling : Limit daily exposure to <0.1 mg/kg (derived from benzophenone safety thresholds). Use closed-system reactors to minimize inhalation risks .

Q. Q5. How do structural modifications (e.g., piperazinomethyl substitution) affect biological activity?

A5:

- Structure-Activity Relationship (SAR) : The 4-methylpiperazine group enhances solubility and targets neurotransmitter receptors. Compare with analogs lacking the substituent (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone, ) to quantify changes in antifungal or anti-inflammatory activity.

- Methodology : Use molecular docking to predict binding affinity to enzymes like HIV-1 reverse transcriptase .

Q. Q6. How can grafting techniques optimize surface functionalization for biomedical applications?

A6:

- Grafting Protocol : Soak PDMS substrates in benzophenone solution (e.g., 5% w/v in acetone) for 60 minutes. Drying time must exceed 60 minutes to stabilize surface concentration (Fig. 2b, ).

- Validation : Finite difference modeling predicts benzophenone diffusion into PDMS bulk. Confirm grafting efficiency via contact angle measurements or XPS analysis .

Q. Q7. What analytical methods resolve contradictions in reported crystallographic data for benzophenone derivatives?

A7:

- Crystallographic Refinement : Use high-resolution SCXRD (Cu-Kα radiation) to resolve discrepancies. For example, intermolecular O–H⋯O hydrogen bond lengths should match literature values (e.g., 2.8–3.0 Å).

- Data Reconciliation : Cross-reference with databases like CCDC or NIST Standard Reference Data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.